3-(5-乙基-4H-1,2,4-三唑-3-基)苯胺

描述

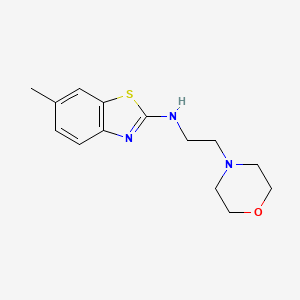

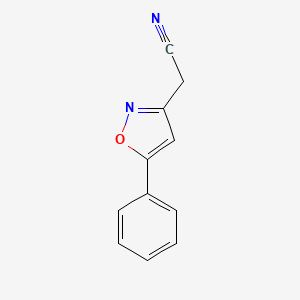

“3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds that have at least two different elements as members of its ring . The 1,2,4-triazole ring is a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline”, involves the preparation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity .Molecular Structure Analysis

The molecular structure of “3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline” was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The InChI code for this compound is 1S/C10H12N4/c1-2-9-12-10 (14-13-9)7-4-3-5-8 (11)6-7/h3-6H,2,11H2,1H3, (H,12,13,14) .Chemical Reactions Analysis

1,2,4-Triazoles, including “3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline”, can undergo annular prototropic tautomerism, which means they may exist in three forms: 5-amino-1H-1,2,4-triazoles, 3-amino-1H-1,2,4-triazoles, and 5-amino-4H-1,2,4-triazoles .科学研究应用

Medicinal Chemistry: Antiviral Applications

The 1,2,4-triazole motif, which is part of the structure of “3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline”, has been incorporated into more than 30 approved and marketed medicines, including antiviral drugs like ribavirin . Ribavirin is used to treat a variety of viral diseases, including respiratory syncytial virus infection and hepatitis C, and has been included in the World Health Organization’s List of Essential Medicines due to its safety and efficacy .

Antifungal Therapeutics

Voriconazole, another drug featuring the 1,2,4-triazole structure, is utilized to treat serious fungal infections . The triazole core is essential for the drug’s mechanism of action, inhibiting the fungal cytochrome P450 enzymes involved in the synthesis of ergosterol, a vital component of fungal cell membranes .

Coordination Chemistry

1,2,4-Triazoles are promising ligands for coordination chemistry due to their multiple coordination modes. They have been used to obtain coordination polymers, which are structures consisting of metal ions coordinated to organic ligands, forming extensive networks . These materials have potential applications in catalysis, gas storage, and separation technologies.

Organic Light-Emitting Diodes (OLEDs)

The derivatives of 1,2,4-triazoles have been used in the development of blue-emitting organic light-emitting diodes (OLEDs) . OLEDs are used in various display and lighting technologies due to their efficiency, color purity, and flexibility.

Chemodynamic Therapy

In cancer treatment, 1,2,4-triazole derivatives have been explored as agents for chemodynamic therapy . This therapy involves the use of reactive oxygen species generated by the triazole compounds to kill cancer cells, offering a targeted approach to cancer treatment.

Materials Science: Spin Crossover Nanoparticles

Spin crossover nanoparticles, which can switch between different spin states, have been synthesized using 1,2,4-triazole derivatives . These materials have potential applications in molecular electronics and information storage.

作用机制

Target of Action

The primary target of 3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline and its derivatives is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .

Mode of Action

The compound interacts with its target, the aromatase enzyme, through the formation of hydrogen bonds . This interaction can inhibit the enzyme’s activity, thereby disrupting the synthesis of estrogens . The specific binding modes of these derivatives within the enzyme’s binding pocket are still under investigation .

Biochemical Pathways

By inhibiting the aromatase enzyme, 3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline can potentially disrupt the estrogen biosynthesis pathway . This disruption can lead to a decrease in estrogen levels, which may inhibit the growth of estrogen-dependent cancer cells .

Pharmacokinetics

It is known that the presence of the 1,2,4-triazole ring in heterocyclic compounds can improve theirpharmacokinetic, pharmacological, and toxicological properties

Result of Action

The primary result of the action of 3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline is the inhibition of the aromatase enzyme, leading to a decrease in estrogen levels . This can potentially inhibit the growth of estrogen-dependent cancer cells . Some derivatives of this compound have shown promising cytotoxic activity against certain human cancer cell lines .

Action Environment

The action, efficacy, and stability of 3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature, can affect the formation and stability of the compound

属性

IUPAC Name |

3-(5-ethyl-1H-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-2-9-12-10(14-13-9)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFNAVRWOQKDFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650847 | |

| Record name | 3-(5-Ethyl-1H-1,2,4-triazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline | |

CAS RN |

915921-65-2 | |

| Record name | 3-(5-Ethyl-1H-1,2,4-triazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine](/img/structure/B1415682.png)

![2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine](/img/structure/B1415684.png)

![ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate](/img/structure/B1415686.png)

![1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol](/img/structure/B1415688.png)

![3-(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid](/img/structure/B1415690.png)

![5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415695.png)

![3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid](/img/structure/B1415698.png)